An In-Depth Technical Guide to 4-(3-bromopropoxy)biphenyl: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(3-bromopropoxy)biphenyl: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(3-bromopropoxy)biphenyl (CAS 113795-28-1), a valuable bifunctional molecule for researchers and professionals in drug development and materials science. We will delve into its synthesis, purification, spectroscopic characterization, chemical reactivity, and potential applications, with a particular focus on its role as a versatile linker in medicinal chemistry.
Introduction: The Significance of the Biphenyl Moiety and Alkoxy Linkers
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure provides a robust framework for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets.[4] Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2]
The introduction of an alkoxy linker, such as the 3-bromopropoxy group in the title compound, imparts several key advantages. The ether linkage is generally stable to metabolic degradation, and the three-carbon chain provides flexibility and appropriate length to connect different molecular fragments. The terminal bromide serves as a reactive handle for further chemical modifications, making 4-(3-bromopropoxy)biphenyl an ideal building block for constructing more complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8]
Synthesis and Purification
The most direct and efficient method for the synthesis of 4-(3-bromopropoxy)biphenyl is the Williamson ether synthesis.[9] This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybiphenyl attacks 1,3-dibromopropane.
Synthetic Protocol: Williamson Ether Synthesis
Reaction Scheme:
A schematic representation of the Williamson ether synthesis for 4-(3-bromopropoxy)biphenyl.
Step-by-Step Methodology:
-
Deprotonation of 4-hydroxybiphenyl: To a solution of 4-hydroxybiphenyl (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base (1.5-2.0 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base and solvent is critical; for instance, NaH is a stronger, non-nucleophilic base that requires an anhydrous solvent like DMF or THF, while the milder K₂CO₃ is often used in acetone. The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 1,3-dibromopropane (3.0-5.0 eq.) dropwise. A large excess of the dibromoalkane is used to minimize the formation of the bis-alkylation byproduct where the biphenyl moiety reacts at both ends of the propane chain.
-
Reaction Monitoring: The reaction mixture is then heated, typically to the reflux temperature of the solvent, and monitored by thin-layer chromatography (TLC) until the starting material (4-hydroxybiphenyl) is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature. If K₂CO₃ was used, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and washed sequentially with water and brine to remove any remaining inorganic salts and DMF.
-
Purification: The crude product is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. Final purification is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1]
Purification Considerations
For compounds with basic or strongly polar functionalities, traditional silica gel chromatography can sometimes lead to peak tailing and poor separation. In such cases, alternative stationary phases like alumina may be employed.[1] For challenging separations, reversed-phase chromatography can also be a valuable tool.[6]
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical properties of 4-(3-bromopropoxy)biphenyl.
| Property | Value |
| CAS Number | 113795-28-1 |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to biphenyl linkage) |
| ~7.49 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to oxygen) |
| ~7.42 | t, J ≈ 7.5 Hz | 2H | Ar-H (meta to biphenyl linkage) |
| ~7.31 | t, J ≈ 7.5 Hz | 1H | Ar-H (para to biphenyl linkage) |
| ~4.15 | t, J ≈ 6.0 Hz | 2H | O-CH ₂-CH₂-CH₂-Br |
| ~3.65 | t, J ≈ 6.5 Hz | 2H | O-CH₂-CH₂-CH ₂-Br |
| ~2.35 | p, J ≈ 6.2 Hz | 2H | O-CH₂-CH ₂-CH₂-Br |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Ar-C (C-O) |
| ~140.8 | Ar-C (ipso, biphenyl linkage) |
| ~133.5 | Ar-C (ipso, biphenyl linkage) |
| ~128.8 | Ar-CH |
| ~128.2 | Ar-CH |
| ~126.9 | Ar-CH |
| ~126.8 | Ar-CH |
| ~115.0 | Ar-CH |
| ~65.8 | O -CH₂-CH₂-CH₂-Br |
| ~32.5 | O-CH₂-C H₂-CH₂-Br |
| ~30.0 | O-CH₂-CH₂-C H₂-Br |
Predicted Mass Spectrum (EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the bromopropyl group and cleavage of the ether bond.
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1240 | Aryl-O-C stretch (asymmetric) |
| ~1040 | Aryl-O-C stretch (symmetric) |
| ~690, ~760 | Aromatic C-H out-of-plane bend |
| ~550 | C-Br stretch |
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(3-bromopropoxy)biphenyl is dictated by its two primary functional components: the biphenyl ring system and the terminal alkyl bromide.
Key reactive sites of 4-(3-bromopropoxy)biphenyl.
Reactions at the Alkyl Bromide
The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This makes it an excellent electrophilic partner for introducing various functional groups. Examples include reactions with:
-
Amines: to form secondary or tertiary amines, a common linkage in many drug molecules.
-
Thiols: to generate thioethers.
-
Azides: followed by reduction to primary amines or used in "click" chemistry.
-
Carboxylates: to form esters.
-
Phenols: to create diaryl ethers.
This reactivity is the cornerstone of its utility as a linker in the synthesis of PROTACs, where it can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[6][7]
Reactions of the Biphenyl Ring
The biphenyl ring system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. However, these reactions often require harsh conditions and may lead to mixtures of isomers, making them less synthetically useful for targeted modifications compared to the reactions at the alkyl bromide.[2]
Applications in Drug Development
The structural features of 4-(3-bromopropoxy)biphenyl make it a highly attractive building block in medicinal chemistry.
Linker for PROTACs and Other Bifunctional Molecules
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5][7][8] The linker that connects the two ligands is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation. The 3-propoxy chain of 4-(3-bromopropoxy)biphenyl provides an optimal length and flexibility for many PROTAC applications. The terminal bromide allows for the covalent attachment to one of the ligands, while the biphenyl moiety can be part of the other ligand or serve as a rigid scaffold.
General structure of a PROTAC, highlighting the role of the linker.
Scaffold for Novel Therapeutics
Beyond its use as a linker, the 4-alkoxybiphenyl scaffold itself is found in numerous biologically active molecules.[10][11][12] The biphenyl core can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the alkoxy chain can be modified to optimize pharmacokinetic properties such as solubility and metabolic stability.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 4-(3-bromopropoxy)biphenyl and its reagents.[13][14]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Skin Contact: Alkyl bromides can be irritating to the skin and can defat the skin upon prolonged contact.[15] In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store 4-(3-bromopropoxy)biphenyl in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-(3-bromopropoxy)biphenyl is a synthetically accessible and highly versatile building block with significant potential in drug discovery and materials science. Its biphenyl core provides a rigid scaffold, while the 3-bromopropoxy tail offers a flexible linker with a reactive handle for further functionalization. The principles of Williamson ether synthesis allow for its straightforward preparation, and its reactivity profile is well-suited for the construction of complex molecules, most notably as a linker in the design of PROTACs. This guide provides a solid foundation for researchers to confidently incorporate this valuable compound into their synthetic and drug discovery endeavors.
References
-
Alkyl Bromides - Lanxess. (2017, March 15). Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC. (n.d.). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC. (n.d.). Retrieved from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). Retrieved from [Link]
-
1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem. (n.d.). Retrieved from [Link]
-
PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed. (2025, February 27). Retrieved from [Link]
-
Synthesis and biological evaluation of a new series of 4-alkoxy-2-arylquinoline derivatives as potential antituberculosis agents - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Retrieved from [Link]
-
PROTACs ® & Protein Degradation - BPS Bioscience. (n.d.). Retrieved from [Link]
-
PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation - bioRxiv. (2024, May 5). Retrieved from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI. (2009, November 23). Retrieved from [Link]
-
Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.). Retrieved from [Link]
-
4-(3-bromopropoxy)-1,2-dimethylbenzene - PubChemLite. (n.d.). Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (n.d.). Retrieved from [Link]
-
Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - Frontiers. (2022, November 30). Retrieved from [Link]
-
Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed. (2012, March 15). Retrieved from [Link]
-
Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. (2018, August 15). Retrieved from [Link]
-
4-Bromophenyl ether - the NIST WebBook. (n.d.). Retrieved from [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (2025, September 27). Retrieved from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. (n.d.). Retrieved from [Link]
-
3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation | bioRxiv [biorxiv.org]
- 8. wxpress.wuxiapptec.com [wxpress.wuxiapptec.com]
- 9. Benzene, (3-bromopropoxy)- [webbook.nist.gov]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene - PMC [pmc.ncbi.nlm.nih.gov]
